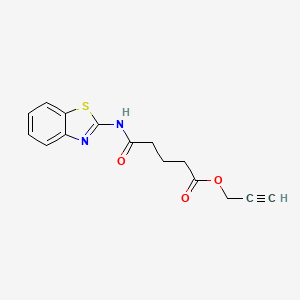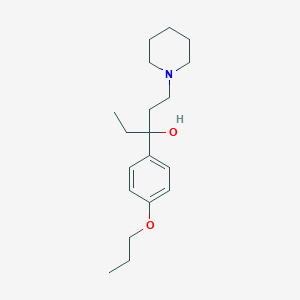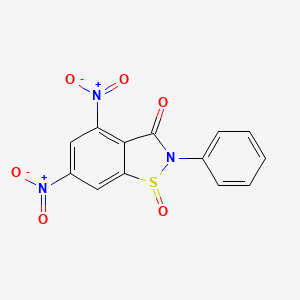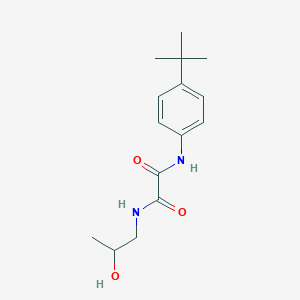
2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that contains a triazolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the pentyl chain contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with a suitable thiocarbonyl compound, followed by cyclization to form the triazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s properties make it useful in the development of new materials, including polymers and coatings that require specific chemical resistance or mechanical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione
- 2-(4-Fluorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione
- 2-(4-Methylphenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione
Comparison
Compared to its analogs, 2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione exhibits unique properties due to the presence of the chlorine atom. This halogen can influence the compound’s reactivity, biological activity, and overall stability. The chlorinated derivative may show different pharmacokinetics and pharmacodynamics compared to its brominated, fluorinated, or methylated counterparts .
Propiedades
Fórmula molecular |
C14H20ClN3S |
|---|---|
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C14H20ClN3S/c1-3-4-5-10-14(2)16-13(19)18(17-14)12-8-6-11(15)7-9-12/h6-9,17H,3-5,10H2,1-2H3,(H,16,19) |
Clave InChI |
ISRBXXCUXQFMDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(decyloxy)-N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008756.png)

![ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B15008773.png)

![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008781.png)
![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15008790.png)


![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone](/img/structure/B15008806.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B15008824.png)

![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B15008831.png)
![Diethyl 2,2'-{[6-({4-[chloro(difluoro)methoxy]phenyl}amino)-1,3,5-triazine-2,4-diyl]diimino}diacetate (non-preferred name)](/img/structure/B15008832.png)
![3-(phenylsulfamoyl)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B15008834.png)
